molecular formula C18H18N6O2 B2530883 5-amino-N-(2-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 901017-63-8

5-amino-N-(2-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2530883
CAS No.: 901017-63-8
M. Wt: 350.382
InChI Key: IJLHSKHSNDYDHF-UHFFFAOYSA-N
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Description

5-amino-N-(2-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a research-grade compound identified as a potent and selective small-molecule antagonist of the Very Late Antigen-4 (VLA-4; α4β1 integrin) (source) . The primary research value of this molecule lies in its ability to selectively block the interaction between VLA-4 on the surface of leukocytes and its primary ligand, vascular cell adhesion molecule-1 (VCAM-1), expressed on activated endothelium (source) . This VLA-4/VCAM-1 adhesion axis is a critical pathway in the inflammatory cascade, mediating the firm adhesion and subsequent transmigration of lymphocytes, monocytes, and eosinophils into tissues. Consequently, this compound serves as a crucial pharmacological tool for investigating the role of VLA-4 in a wide range of inflammatory and autoimmune disease models, including multiple sclerosis, asthma, and inflammatory bowel disease (source) . Furthermore, research applications extend into oncology, as VLA-4 is implicated in tumor cell migration, metastasis, and the mediation of drug resistance within the protective bone marrow niche (source) . By potently inhibiting this integrin-mediated signaling and cell adhesion, researchers can dissect the molecular mechanisms of leukocyte trafficking and explore novel therapeutic strategies for conditions driven by dysregulated cell migration and adhesion.

Properties

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-12-7-5-6-10-14(12)21-18(26)16-17(19)24(23-22-16)11-15(25)20-13-8-3-2-4-9-13/h2-10H,11,19H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLHSKHSNDYDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-N-(2-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide has shown promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has displayed notable growth inhibition percentages against several human cancer cell lines.
  • Mechanism of Action : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalysis. The unique structural components such as the fluorophenyl and phenylcarbamoyl groups enhance its binding affinity to molecular targets.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

  • Anticancer Studies : Research indicates that derivatives of triazole compounds, including this one, have shown significant anticancer activity. For example, compounds similar to this compound were tested against various cancer cell lines with promising results in terms of growth inhibition and apoptosis induction .
  • Antimicrobial Activity : Other studies have suggested that triazole derivatives can exhibit antimicrobial properties, making them potential candidates for drug development aimed at treating infections .
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds indicate that modifications to structure can significantly impact their pharmacological properties .

Mechanism of Action

The mechanism of action of 5-amino-N-(2-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring is known to interact with various biological pathways, making it a versatile pharmacophore .

Comparison with Similar Compounds

Key Features :

  • The N-(2-methylphenyl) carboxamide at position 4 introduces hydrophobic interactions.

The following table compares structural and functional attributes of the target compound with related 1,2,3-triazole derivatives:

Compound Name Position 5 Position 1 Substituent Carboxamide Substituent Biological Activity/Application Key Differences References
Target Compound Amino (Phenylcarbamoyl)methyl N-(2-methylphenyl) Unknown (structural focus) Unique phenylcarbamoyl group
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) Methyl o-Tolyl N-(naphthalen-2-yl) Wnt/β-Catenin pathway inhibition Methyl vs. amino at position 5
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Amino 4-Methylphenyl N-(2,5-dichlorophenyl) Antiproliferative (renal cancer RXF 393) Dichlorophenyl vs. 2-methylphenyl
5-Amino-N-(4-methylbenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide Amino 3-Trifluoromethylbenzyl N-(4-methylbenzyl) Structural data only Trifluoromethyl enhances lipophilicity
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Amino 4-Fluorobenzyl N-(3-methylphenyl) Supplier data (activity not specified) Fluorine for electronic modulation
N-(5-Chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide Amino 3-Methoxybenzyl N-(5-chloro-2-methoxyphenyl) Anti-parasitic (Trypanosoma cruzi) Methoxy groups for solubility
Key Observations :

Position 1 Substituent :

  • The phenylcarbamoylmethyl group is unique compared to simpler alkyl/aryl substituents (e.g., o-tolyl in 3q or benzyl in ). This group may enhance binding to enzymes or receptors via secondary amide interactions .

Carboxamide Diversity :

  • Substituents like 2-methylphenyl (target) vs. naphthyl (3q) or dichlorophenyl () influence hydrophobicity and steric effects. For example, dichlorophenyl analogs exhibit antiproliferative activity, suggesting substituent-dependent efficacy .

Fluorinated Analogs :

  • Fluorine-containing derivatives () often exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity. The target compound lacks fluorine, which may reduce toxicity but also limit bioavailability .

  • Anticancer : Dichlorophenyl and naphthyl derivatives inhibit cancer cell proliferation .
  • Antiparasitic: Methoxy and chloro substituents correlate with activity against Trypanosoma cruzi .

Biological Activity

5-amino-N-(2-methylphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a triazole ring with various functional groups that enhance its biological activity. The presence of an amino group, a methylphenyl group, and a phenylcarbamoyl moiety contributes to its unique pharmacological profile.

Property Value
Molecular FormulaC17H18N6O2
Molecular Weight354.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Triazole Ring : This is achieved through the reaction between an azide and an alkyne.
  • Introduction of the Amino Group : Often involves reducing a nitro group to an amino group.
  • Attachment of the Phenylcarbamoyl Group : This is done by reacting the triazole derivative with phenyl isocyanate.

These steps are optimized for yield and purity in industrial settings using techniques such as continuous flow reactors.

Anticancer Activity

Recent studies have shown that compounds within the triazole class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism : The compound may inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase (TS).
  • Case Study : A related compound demonstrated IC50 values of 1.1 μM against MCF-7 cells, indicating strong anticancer potential .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied:

  • Inhibition Spectrum : Compounds have shown activity against Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting good inhibition rates.
  • Research Findings : In vitro studies indicated that certain triazole derivatives possess significant antimicrobial activity, suggesting potential applications in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes involved in DNA synthesis and repair, thereby inhibiting their function.
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with target proteins, enhancing its binding affinity and specificity .

Table 1: Summary of Biological Activities

Activity Type Target Organisms/Cells IC50 Values Reference
AnticancerMCF-71.1 μM
AntimicrobialE. coli, S. aureusVaries (up to 50 μg/mL)

Case Study: Chagas Disease Treatment

A study highlighted the optimization of related triazole compounds for treating Chagas disease caused by Trypanosoma cruzi. The optimized compounds showed significant reductions in parasite burden in mouse models, demonstrating their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides to form intermediates, followed by cyclization with sodium azide to construct the triazole core. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the triazole ring and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress, and X-ray crystallography resolves stereochemical ambiguities .

Q. How can researchers address solubility limitations in aqueous-based assays?

The compound’s low water solubility (logP ~3.2) can be mitigated using co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). For in vitro studies, pre-dissolution in DMSO followed by dilution in buffered solutions (PBS, pH 7.4) is standard. Solubility enhancement via structural derivatization (e.g., adding polar groups) is an active research area .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Initial screens include enzyme inhibition assays (e.g., kinase or protease targets), cytotoxicity profiling (MTT assay in cancer cell lines), and antimicrobial susceptibility testing (MIC determination). Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for cytotoxicity) are critical for validating activity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis conditions to resolve yield-purity trade-offs?

Response Surface Methodology (RSM) with central composite design can model interactions between variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor DoE identified optimal cyclization conditions at 75°C, 1:1.2 molar ratio of azide precursor, and 0.5 mol% Cu(I) catalyst, achieving 82% yield and 98% purity .

Q. How should researchers interpret contradictory data in enzyme inhibition vs. cellular activity assays?

Discrepancies may arise from off-target effects, cellular uptake barriers, or metabolic instability. Cross-validate using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays). Pharmacokinetic studies (e.g., plasma stability, membrane permeability via PAMPA) clarify bioavailability issues .

Q. What computational strategies predict structure-activity relationships (SAR) for triazole derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) map interactions with target proteins (e.g., ATP-binding pockets). QSAR models using descriptors like topological polar surface area (TPSA) and Hammett constants correlate substituent effects with bioactivity. Machine learning (Random Forest, SVM) prioritizes novel analogs .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

CRISPR-Cas9 gene editing identifies target pathways (e.g., knockout of suspected protein targets). Proteomic profiling (LC-MS/MS) and phospho-kinase arrays reveal downstream signaling effects. In vivo PET imaging with radiolabeled analogs (e.g., ¹⁸F-fluorination) tracks biodistribution and target engagement .

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